molecular formula C19H18N4O B12245585 2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12245585
M. Wt: 318.4 g/mol
InChI Key: OODOGJVWNNPZSH-UHFFFAOYSA-N
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Description

2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct ring systems, which may confer unique pharmacological properties and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H18N4O/c24-19(16-4-1-9-20-13-16)23-11-7-14(8-12-23)17-6-5-15-3-2-10-21-18(15)22-17/h1-6,9-10,13-14H,7-8,11-12H2

InChI Key

OODOGJVWNNPZSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CN=CC=C4

Origin of Product

United States

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